molecular formula C16H22F2N2O2 B14062594 (3R,4R)-tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate

(3R,4R)-tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate

Cat. No.: B14062594
M. Wt: 312.35 g/mol
InChI Key: SHDNLRJVAIEXBN-RISCZKNCSA-N
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Description

(3R,4R)-tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl group, an amino group, and a difluorophenyl group. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group, the amino group, and the difluorophenyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high purity and yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The amino and difluorophenyl groups can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.

Scientific Research Applications

(3R,4R)-tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied. For example, in medicinal research, the compound may target specific proteins involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,4R)-tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate include other piperidine derivatives with different substituents. Examples include:

  • (3R,4R)-tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate
  • (3R,4R)-tert-butyl 3-amino-4-(3,4-dichlorophenyl)piperidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the difluorophenyl group

Properties

Molecular Formula

C16H22F2N2O2

Molecular Weight

312.35 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-7-6-11(14(19)9-20)10-4-5-12(17)13(18)8-10/h4-5,8,11,14H,6-7,9,19H2,1-3H3/t11-,14+/m1/s1

InChI Key

SHDNLRJVAIEXBN-RISCZKNCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)C2=CC(=C(C=C2)F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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